3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione
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Overview
Description
3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione is an organic compound with a complex structure, featuring a quinazoline core substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione typically involves the condensation of 3,5-dimethylaniline with anthranilic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazolinone
- 3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazoline
- 3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazoline-4-one
Uniqueness
3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione is unique due to its specific substitution pattern and the presence of the quinazoline core. This structural uniqueness imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-11(2)9-12(8-10)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
InChI Key |
RODKMQSKWPYZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=O)C |
Origin of Product |
United States |
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